molecular formula C12H19NO5 B8290162 Diethyl (formylamino)-(2-methyl-2-propenyl)-propanedioate

Diethyl (formylamino)-(2-methyl-2-propenyl)-propanedioate

Cat. No. B8290162
M. Wt: 257.28 g/mol
InChI Key: IUBDICUSSWWKHO-UHFFFAOYSA-N
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Patent
US05108990

Procedure details

A solution of 30 g of ethyl formamido-malonate in 300 ml of acetonitrile was added to a mixture of 40 g of potassium carbonate, 0.380 g of 18 crown 6 ether catalyst and 39.9 g of chloromethylpropane and the mixture was refluxed for 3 hours and then filtered. The filtrate was dried and cooled to 0° to 5° C. The precipitate was taken up in isopropyl ether and filtered. The product was washed with isopropyl ether and was dried under reduced pressure to obtain 25.2 g of the desired product melting at 72° C.
Name
ethyl formamido-malonate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
18
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH:4]([C:10]([O-:12])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[O:2].[C:13](=O)([O-])[O-].[K+].[K+].ClC[CH2:21][CH2:22][CH3:23].[C:24](#N)[CH3:25]>CCOCC>[CH2:8]([O:7][C:5](=[O:6])[C:4]([CH2:13][C:22]([CH3:21])=[CH2:23])([NH:3][CH:1]=[O:2])[C:10]([O:12][CH2:24][CH3:25])=[O:11])[CH3:9] |f:1.2.3|

Inputs

Step One
Name
ethyl formamido-malonate
Quantity
30 g
Type
reactant
Smiles
C(=O)NC(C(=O)OCC)C(=O)[O-]
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
18
Quantity
0.38 g
Type
reactant
Smiles
Name
Quantity
39.9 g
Type
reactant
Smiles
ClCCCC
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was dried
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° to 5° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product was washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)(NC=O)CC(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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